molecular formula C17H19NO2 B5268569 N-[(2-methoxyphenyl)methyl]-2-(2-methylphenyl)acetamide

N-[(2-methoxyphenyl)methyl]-2-(2-methylphenyl)acetamide

Cat. No.: B5268569
M. Wt: 269.34 g/mol
InChI Key: KESVUIABLRPHIG-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-2-(2-methylphenyl)acetamide is an organic compound with the molecular formula C17H19NO2 It is a derivative of acetamide, characterized by the presence of methoxy and methyl groups attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2-(2-methylphenyl)acetamide typically involves the reaction of 2-methoxybenzylamine with 2-methylphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro and halogenated derivatives.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-2-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Lacks the additional methyl group on the phenyl ring.

    N-(2-methylphenyl)acetamide: Lacks the methoxy group on the phenyl ring.

    Acetanilide: Lacks both the methoxy and methyl groups.

Uniqueness

N-[(2-methoxyphenyl)methyl]-2-(2-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-7-3-4-8-14(13)11-17(19)18-12-15-9-5-6-10-16(15)20-2/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESVUIABLRPHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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